molecular formula C22H20N2O4 B5116540 m-Terephthalanisidide

m-Terephthalanisidide

Cat. No.: B5116540
M. Wt: 376.4 g/mol
InChI Key: BTEAFZRBSOWUOB-UHFFFAOYSA-N
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Description

m-Terephthalanisidide (CAS 46-635-6) is an organic compound belonging to the terephthalamide family. It features a terephthalic acid backbone substituted with anisidide (methoxyphenyl) groups at the meta positions. The compound has a molecular weight of 284.400 g/mol and is structurally characterized by two methoxyphenylamide moieties attached to a central benzene ring .

Properties

IUPAC Name

1-N,4-N-bis(3-methoxyphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-19-7-3-5-17(13-19)23-21(25)15-9-11-16(12-10-15)22(26)24-18-6-4-8-20(14-18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEAFZRBSOWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989626
Record name N~1~,N~4~-Bis(3-methoxyphenyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-81-9
Record name m-Terephthalanisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis(3-methoxyphenyl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Terephthalanisidide typically involves the reaction of terephthaloyl chloride with m-anisidine under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: m-Terephthalanisidide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

m-Terephthalanisidide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of m-Terephthalanisidide involves its interaction with specific molecular targets. The methoxy groups and the terephthalanilide core play a crucial role in its binding to these targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogues of m-Terephthalanisidide include:

Compound Name CAS Number Molecular Weight (g/mol) Substituents
This compound 46-635-6 284.400 Two meta-methoxyphenylamide groups
N,N'-Bis(o-methoxyphenyl)terephthalamide 41-582-0 284.400 Two ortho-methoxyphenylamide groups
N,N'-Diphenyl-terephthalamide 7154-31-6 316.363 Two phenylamide groups
Phthalic acid, ethyl 3-phenoxybenzyl ester 32-361-5 284.400 Ethyl-phenoxy ester substituents

Key Observations :

  • Isomerism : this compound and N,N'-Bis(o-methoxyphenyl)terephthalamide share the same molecular weight (284.400 g/mol) but differ in substituent positions (meta vs. ortho methoxy groups). This positional isomerism may influence solubility and crystallinity, as ortho-substituted compounds often exhibit steric hindrance .
  • The absence of methoxy groups in the diphenyl analogue increases hydrophobicity, making it more suitable for non-polar matrices .
  • Functional Group Diversity: Ethyl-phenoxy ester derivatives (e.g., CAS 32-361-5) share the same molecular weight but lack amide bonds, rendering them more hydrolytically stable than terephthalamides .

Analytical Differentiation

  • Chromatographic Challenges : Compounds with identical molecular weights (e.g., this compound and its ortho isomer) require high-resolution techniques like RP-HPLC (reverse-phase high-performance liquid chromatography) for separation. Methods described for terbinafine analysis () could be adapted, leveraging slight polarity differences between meta and ortho substituents .
  • Spectroscopic Identification : FT-IR and NMR would distinguish isomers via methoxy group coupling patterns (meta vs. ortho proton environments) .

Research Findings and Practical Implications

  • Synthetic Feasibility : highlights that bulky diamines (e.g., carbazolyldiamine) require extended reaction times (3 days) for phosphazene formation. By analogy, this compound’s methoxy groups might similarly prolong synthesis steps compared to less hindered terephthalamides .
  • Material Science Potential: The compound’s balanced polarity (from methoxy groups) and rigidity position it as a candidate for advanced materials, such as gas-separation membranes or thermally stable coatings .

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